3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are characterized by their benzopyran structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The chemical has a molecular formula of and a molar mass of approximately 416.44 g/mol, with a unique structure that allows for various interactions in biological systems .
The compound can be classified under the broader category of flavonoids, specifically as a chromone derivative. It has been cataloged with the CAS number 376377-60-5 and is available through various chemical suppliers for research purposes . Its structure includes functional groups that may impart specific biological activities, making it a subject of interest in pharmacological studies.
The synthesis of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves several steps:
These synthetic routes often require careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity .
The molecular structure of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can be represented using several notations:
Cc1cc(OCC(c(cc2)ccc2F)=O)c(C(C)=C(Cc2ccccc2)C(O2)=O)c2c1The compound features multiple functional groups that contribute to its chemical properties, including an ether group (from the ethoxy moiety) and a ketone group (from the oxo functionality).
The chemical reactivity of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can be explored through various reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The physical properties of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one include:
Chemical properties include:
The potential applications for 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one span several fields:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9